![molecular formula C11H15N3 B13834782 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane CAS No. 286944-38-5](/img/structure/B13834782.png)
3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Diazabicyclo[3.2.1]octane,3-(3-pyridinyl)-(9CI) is a bicyclic nitrogen-containing compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is known for its unique structural features, which include a bicyclic framework with nitrogen atoms at specific positions, making it a valuable scaffold for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diazabicyclo[3.2.1]octane,3-(3-pyridinyl)-(9CI) typically involves cycloaddition reactions. One common method involves the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with acrylate derivatives. This reaction can yield the desired compound in 51-73% yield . Another approach involves the cycloaddition of 2,6-dihydroxy-3,5-diphenylpyrazine to acetylenes and electron-deficient olefins .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,8-Diazabicyclo[3.2.1]octane,3-(3-pyridinyl)-(9CI) undergoes various types of chemical reactions, including:
Cycloaddition Reactions: These reactions are commonly used to synthesize the compound and involve the addition of multiple reactants to form a cyclic product.
Substitution Reactions:
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include acrylate derivatives, acetylenes, and electron-deficient olefins. Reaction conditions typically involve room temperature or slightly elevated temperatures to facilitate the cycloaddition and substitution processes .
Major Products Formed
The major products formed from the reactions of 3,8-Diazabicyclo[3.2.1]octane,3-(3-pyridinyl)-(9CI) include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
3,8-Diazabicyclo[3.2.1]octane,3-(3-pyridinyl)-(9CI) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3,8-Diazabicyclo[3.2.1]octane,3-(3-pyridinyl)-(9CI) involves its ability to participate in cycloaddition and substitution reactions. The nitrogen atoms in the bicyclic framework can act as nucleophiles, facilitating the formation of new chemical bonds. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Diazabicyclo[2.2.2]octane: This compound has a similar bicyclic structure but with different nitrogen atom positions, leading to distinct reactivity and applications.
3,9-Diazabicyclo[3.3.1]nonane: Another bicyclic compound with a different ring size and nitrogen atom arrangement, offering unique chemical properties.
Uniqueness
3,8-Diazabicyclo[3.2.1]octane,3-(3-pyridinyl)-(9CI) is unique due to its specific bicyclic framework and the presence of nitrogen atoms at strategic positions. This structure imparts distinct reactivity and makes it a valuable scaffold for various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
286944-38-5 |
|---|---|
Molekularformel |
C11H15N3 |
Molekulargewicht |
189.26 g/mol |
IUPAC-Name |
3-pyridin-3-yl-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H15N3/c1-2-11(6-12-5-1)14-7-9-3-4-10(8-14)13-9/h1-2,5-6,9-10,13H,3-4,7-8H2 |
InChI-Schlüssel |
GFPKENYJHPZLJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CN(CC1N2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


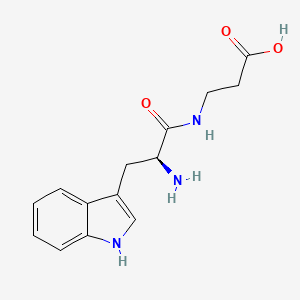
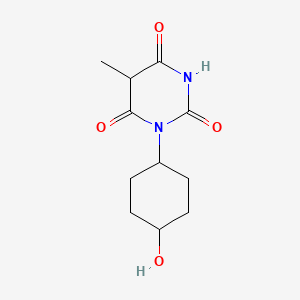


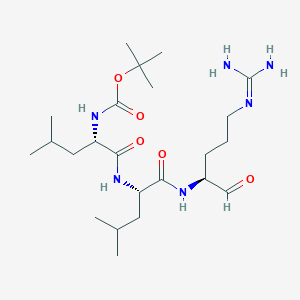
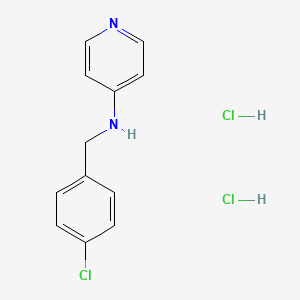

![ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13834747.png)
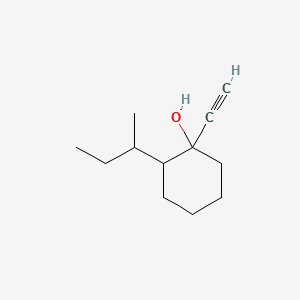

![1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene](/img/structure/B13834767.png)
![Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]-](/img/structure/B13834775.png)
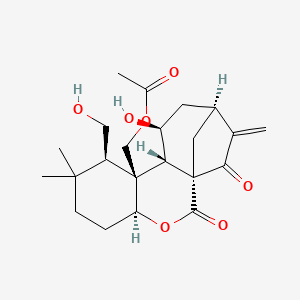
![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13834797.png)
